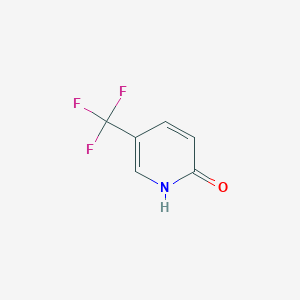

2-Hydroxy-5-(Trifluormethyl)pyridin

Übersicht

Beschreibung

2-Hydroxy-5-(trifluoromethyl)pyridine, a pyridine derivative, is a heterocyclic building block. They have useful applications in catalysis, drug design, molecular recognition, and natural product synthesis.

Wissenschaftliche Forschungsanwendungen

Katalyse

2-Hydroxy-5-(Trifluormethyl)pyridin: ist ein vielseitiger heterozyklischer Baustein, der in der Katalyse eingesetzt wird. Seine einzigartige Struktur ermöglicht die Teilnahme an verschiedenen katalytischen Prozessen, wodurch die Reaktionsgeschwindigkeit und die Selektivität verbessert werden. Die Trifluormethylgruppe trägt zum elektronenziehenden Charakter bei, wodurch sie zu einem wertvollen Bestandteil bei der Entwicklung von Katalysatoren für die organische Synthese wird .

Arzneimittelentwicklung

In der pharmazeutischen Forschung dient 2-Hydroxy-5-Trifluormethylpyridin als ein wichtiges Zwischenprodukt. Seine Einarbeitung in Arzneimittelmoleküle kann die pharmakokinetischen Eigenschaften, wie z. B. die metabolische Stabilität und die Membranpermeabilität, erheblich beeinflussen. Diese Verbindung ist besonders nützlich bei der Entwicklung von Arzneimitteln, die auf Erkrankungen des zentralen Nervensystems abzielen, da sie die Blut-Hirn-Schranke überwinden kann .

Molekularerkennung

Die Rolle dieser Verbindung bei der molekularen Erkennung beinhaltet die Bildung nicht-kovalenter Wechselwirkungen mit biologischen Zielen. Ihre Trifluormethylgruppe kann an Wasserstoffbrückenbindungen und Dipolwechselwirkungen teilnehmen, die für die Spezifität und Stärke von Prozessen der molekularen Erkennung entscheidend sind. Dies macht es zu einem wichtigen Gerüst bei der Entwicklung von Sensoren und selektiven Bindungsmitteln .

Naturstoffsynthese

This compound: wird bei der Synthese komplexer Naturstoffe eingesetzt. Seine Reaktivität ermöglicht die Konstruktion verschiedener molekularer Architekturen, die in natürlichen Verbindungen vorkommen. Forscher verwenden diesen Baustein, um Analoga von Naturstoffen mit potenziellen therapeutischen Vorteilen zu synthetisieren .

Entwicklung von Pflanzenschutzmitteln

Der Trifluormethylpyridin-Rest ist ein häufiges Merkmal in vielen Pflanzenschutzmitteln. Er verleiht Pestiziden und Herbiziden Eigenschaften wie erhöhte Wirksamkeit und Umweltstabilität. This compound-Derivate werden auf ihre potenzielle Verwendung beim Schutz von Nutzpflanzen vor Schädlingen und Krankheiten untersucht .

Veterinärmedizin

Ähnlich wie in der Humanmedizin wird diese Verbindung auch in veterinärmedizinischen Arzneimittelformulierungen eingesetzt. Ihre Derivate werden auf ihre Wirksamkeit bei der Behandlung verschiedener tierischer Gesundheitsprobleme untersucht, wodurch zur Entwicklung neuer Tierarzneimittel beigetragen wird .

Wirkmechanismus

Target of Action

2-Hydroxy-5-(trifluoromethyl)pyridine, also known as 2-Hydroxy-5-trifluoromethylpyridine, is a pyridine derivative . It is a heterocyclic building block

Mode of Action

As a pyridine derivative, it may interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Pyridine derivatives are known to have applications in catalysis, drug design, molecular recognition, and natural product synthesis .

Result of Action

As a pyridine derivative, it may have various effects depending on its specific interactions with biological targets .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)4-1-2-5(11)10-3-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRJSCNPUHYZQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044387 | |

| Record name | 5-(Trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33252-63-0 | |

| Record name | 2-Hydroxy-5-(trifluoromethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033252630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-5-(TRIFLUOROMETHYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CCP81H07B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

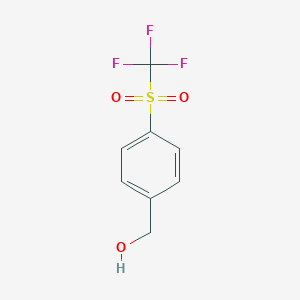

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

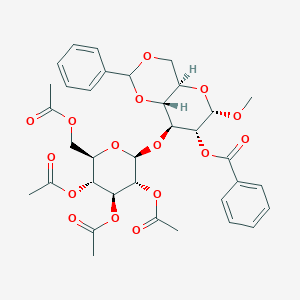

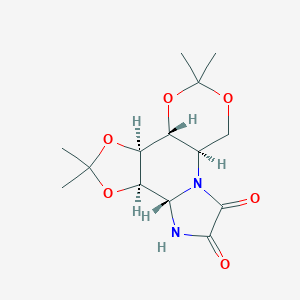

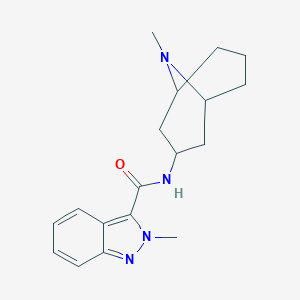

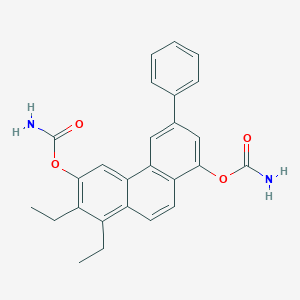

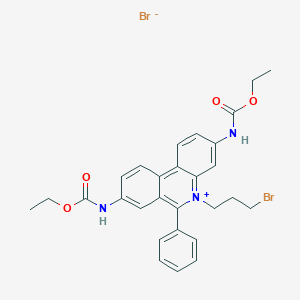

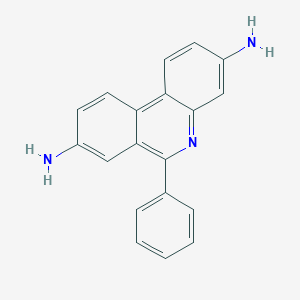

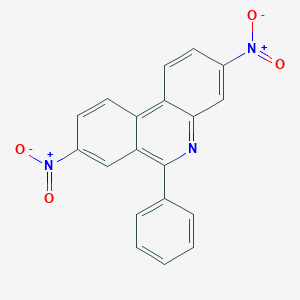

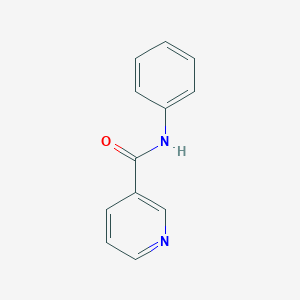

Feasible Synthetic Routes

Q1: What is the significance of 2-Hydroxy-5-(trifluoromethyl)pyridine in agricultural research?

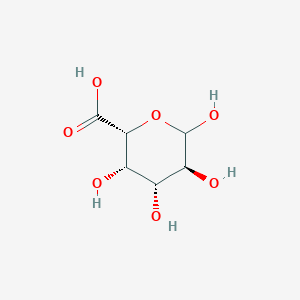

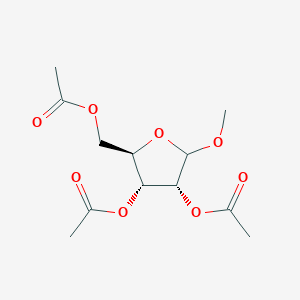

A1: 2-Hydroxy-5-(trifluoromethyl)pyridine serves as a model compound for studying the metabolism of herbicides in plants. [] Researchers utilize it to understand how plants process and break down similar chemicals. This knowledge is crucial for developing safer and more effective herbicides. For instance, in one study, researchers used hydroponically grown maize plants and directly coupled HPLC-NMR-MS to investigate the metabolism of 2-Hydroxy-5-(trifluoromethyl)pyridine. [] They successfully identified two major metabolites: the N-glucoside and O-malonylglucoside conjugates. [] This finding highlights the potential of this compound as a research tool in agricultural chemistry.

Q2: Has 2-Hydroxy-5-(trifluoromethyl)pyridine been found in natural sources?

A2: While the provided research doesn't confirm its presence in natural sources, it highlights the compound's structural similarity to metabolites found in Tridax procumbens, a plant known for its medicinal properties. [, ] This similarity suggests a potential avenue for future research exploring the natural occurrence and biological activity of 2-Hydroxy-5-(trifluoromethyl)pyridine or its derivatives.

Q3: How is 2-Hydroxy-5-(trifluoromethyl)pyridine synthesized?

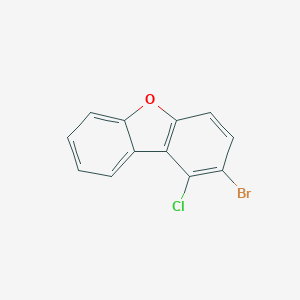

A3: The provided research outlines a synthetic method for 2-bromo-3-chloro-5-trifluoromethyl pyridine, a related compound. [, ] This method involves reacting 6-hydroxynicotinic acid with hydrofluoric acid and sulfur tetrafluoride to produce 2-Hydroxy-5-(trifluoromethyl)pyridine. [, ] Further reactions with N-chlorosuccinimide and phosphorus oxybromide lead to the final product. [, ] This synthetic pathway offers insights into the potential production methods for 2-Hydroxy-5-(trifluoromethyl)pyridine.

Q4: Can 2-Hydroxy-5-(trifluoromethyl)pyridine contribute to herbicide resistance?

A4: Research on fluazifop-P-butyl, a herbicide, points to the role of 5-trifluoromethyl-2-pyridone and 2-hydroxy-5-trifluoromethyl pyridine as potential intermediates in its metabolic pathway. [] The study observed a higher concentration of these metabolites in fluazifop-resistant goosegrass compared to susceptible ones. [] This observation suggests that these compounds, including 2-Hydroxy-5-(trifluoromethyl)pyridine, might be involved in the mechanism of herbicide resistance. Further investigation into this potential link could be valuable.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.